N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide
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Overview
Description
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide: is a synthetic organic compound characterized by a complex structure that includes a pyrrolidine ring, a cyclopropane carboxamide group, and a p-tolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as p-tolylamine, cyclopropanecarboxylic acid, and 3-pyrrolidinone.
Step 1 Formation of the Pyrrolidine Intermediate:
Step 2 Introduction of the Cyclopropane Carboxamide Group:
Industrial Production Methods
In an industrial setting, the synthesis of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group in the pyrrolidine ring can yield the corresponding alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of p-toluic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Due to its structural complexity, the compound can be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)cyclopropanecarboxamide
- N-((5-oxo-1-(m-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide
Uniqueness
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The cyclopropane carboxamide group also adds to its structural complexity, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-2-6-14(7-3-11)18-10-12(8-15(18)19)9-17-16(20)13-4-5-13/h2-3,6-7,12-13H,4-5,8-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZNSWQCGUOIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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